molecular formula C18H20ClNO4 B5491715 ethyl 6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]pyridine-2-carboxylate;hydrochloride

ethyl 6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]pyridine-2-carboxylate;hydrochloride

Cat. No.: B5491715
M. Wt: 349.8 g/mol
InChI Key: RRIROUKBCFMHIQ-VRTOBVRTSA-N
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Description

Ethyl 6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]pyridine-2-carboxylate;hydrochloride is a compound that belongs to the class of heterostilbene derivatives. This compound is characterized by the presence of a pyridine ring substituted with an ethyl ester group and a styryl group containing two methoxy substituents on the phenyl ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]pyridine-2-carboxylate typically involves a multi-step process. One common method includes the reaction of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone intermediate. This intermediate then undergoes a cyclization reaction with 2-aminopyridine under acidic conditions to yield the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the styryl group to an ethyl group.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of ethyl-substituted derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Ethyl 6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]pyridine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]pyridine-2-carboxylate is unique due to its specific substitution pattern and the presence of both pyridine and styryl groups. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

ethyl 6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]pyridine-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4.ClH/c1-4-23-18(20)15-7-5-6-14(19-15)10-8-13-9-11-16(21-2)17(12-13)22-3;/h5-12H,4H2,1-3H3;1H/b10-8+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRIROUKBCFMHIQ-VRTOBVRTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=N1)C=CC2=CC(=C(C=C2)OC)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=CC(=N1)/C=C/C2=CC(=C(C=C2)OC)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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